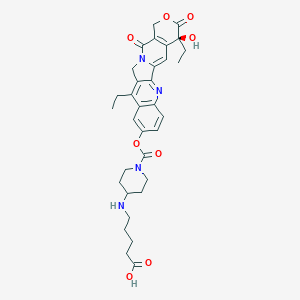

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin

Descripción general

Descripción

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin is a synthetic derivative of camptothecin, a well-known alkaloid with potent anti-cancer properties. This compound is designed to enhance the therapeutic efficacy and reduce the side effects associated with camptothecin and its derivatives. It is primarily used in the field of oncology for its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin involves multiple steps, starting from camptothecin. The key steps include:

Esterification: Camptothecin is esterified with 7-ethyl-10-hydroxycamptothecin.

Amidation: The ester is then reacted with 4-N-aminopentanoic acid under controlled conditions to form the desired amide.

Piperidino Substitution: Finally, the compound undergoes a substitution reaction with piperidine to form the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes:

Batch Processing: For precise control over reaction conditions.

Purification: Using techniques such as crystallization and chromatography to achieve high purity levels.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The piperidino group can be substituted with other amines under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Various amines and catalysts like palladium on carbon (Pd/C).

Major Products:

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various amine derivatives.

Chemistry:

- Used as a model compound for studying topoisomerase I inhibition.

- Investigated for its potential in developing new synthetic methodologies.

Biology:

- Studied for its effects on cellular processes, particularly DNA replication and repair.

- Used in research on drug resistance mechanisms in cancer cells.

Medicine:

- Primarily used in oncology for its anti-cancer properties.

- Investigated for its potential in combination therapies to enhance efficacy and reduce side effects.

Industry:

- Used in the pharmaceutical industry for the development of new anti-cancer drugs.

- Studied for its potential in targeted drug delivery systems.

Mecanismo De Acción

The compound exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. By stabilizing the DNA-topoisomerase I complex, it prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making it a potent anti-cancer agent.

Comparación Con Compuestos Similares

Camptothecin: The parent compound, known for its potent anti-cancer properties but with significant side effects.

Irinotecan: A derivative of camptothecin used in chemotherapy, known for its improved solubility and reduced side effects.

Topotecan: Another camptothecin derivative used in cancer treatment, with a different spectrum of activity.

Uniqueness: 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin is unique due to its enhanced stability and targeted action, which reduces side effects and improves therapeutic outcomes compared to its predecessors.

This compound represents a significant advancement in the field of oncology, offering new hope for more effective and safer cancer treatments.

Actividad Biológica

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin (commonly referred to as SN-38) is a derivative of camptothecin, an alkaloid known for its potent anticancer properties. This compound has gained attention due to its enhanced solubility and bioavailability compared to its parent compound. The following sections will discuss its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula: C33H38N4O8

- Molecular Weight: 622.68 g/mol

- CAS Number: 181467-56-1

- Structure: The compound features a piperidine ring and an ethyl group that contribute to its pharmacological properties.

SN-38 exhibits its biological activity primarily through the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. By stabilizing the DNA-topoisomerase I complex, SN-38 prevents the re-ligation of DNA strands, leading to DNA damage and apoptosis in rapidly dividing cancer cells.

Key Mechanisms:

- Topoisomerase I Inhibition: SN-38 binds to the enzyme-DNA complex, preventing DNA re-ligation.

- Induction of Apoptosis: The accumulation of DNA damage triggers apoptotic pathways.

- Cell Cycle Arrest: SN-38 can induce G2/M phase cell cycle arrest, enhancing its cytotoxic effects.

Biological Activity

The biological activity of SN-38 has been extensively studied in various cancer models. Below are some significant findings from recent research:

Antitumor Activity

- In Vitro Studies:

- In Vivo Studies:

Pharmacokinetics

SN-38 exhibits favorable pharmacokinetic properties:

- Bioavailability: Enhanced solubility leads to improved absorption.

- Half-Life: Studies report a half-life ranging from 3 to 5 hours in human trials, allowing for effective dosing regimens.

Resistance Mechanisms

Despite its efficacy, resistance to SN-38 can occur through:

- Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can reduce intracellular concentrations.

- Altered Target Expression: Changes in topoisomerase I expression levels may diminish sensitivity.

Case Study 1: Colorectal Cancer

A clinical trial involving patients with advanced colorectal cancer assessed the efficacy of SN-38 in combination with other agents. Results indicated a 40% response rate among participants who had previously failed standard therapies .

Case Study 2: Breast Cancer

In a study focusing on triple-negative breast cancer (TNBC), patients treated with SN-38 showed improved progression-free survival compared to those receiving conventional chemotherapy. This highlights the potential for targeted therapies in aggressive cancer types .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C33H38N4O8 |

| Molecular Weight | 622.68 g/mol |

| Mechanism | Topoisomerase I Inhibitor |

| IC50 (Breast Cancer Cell Line) | < 10 nM |

| Response Rate (Colorectal Cancer) | 40% |

| Half-Life | 3 - 5 hours |

Q & A

Q. What are the primary metabolic pathways of APC, and how do they influence its pharmacological activity?

Basic

APC is an oxidative metabolite of irinotecan (CPT-11) formed via CYP3A4-mediated oxidation. Unlike the active metabolite SN-38 (generated by carboxylesterase-2 (CES2)), APC is a weak topoisomerase I (Topo I) inhibitor with limited antitumor activity. Its formation represents a detoxification pathway, reducing irinotecan’s efficacy. Key methodologies include:

- uHPLC-MS/MS for simultaneous quantification of APC, SN-38, and other metabolites in plasma .

- Recombinant enzyme assays to confirm CYP3A4’s role in APC synthesis .

Q. How can researchers resolve contradictory data on the bioactivation potential of APC and NPC metabolites?

Advanced

Discrepancies arise from varying catalytic efficiencies of carboxylesterase (CES) isoforms. For example:

- NPC can be converted to SN-38 by CES2, while APC is not a CES substrate .

- Methodological recommendations :

Q. What enzymatic systems govern the activation and inactivation of irinotecan and its metabolites?

Basic

- Activation : CES2 hydrolyzes irinotecan to SN-38 (IC50 ~20,000× lower than irinotecan) .

- Inactivation : CYP3A4 oxidizes irinotecan to APC and NPC, both weak Topo I inhibitors .

- Key assays :

Q. What methodologies are suitable for assessing the spatial distribution of APC and irinotecan in tumor tissues?

Advanced

- MALDI imaging mass spectrometry (IMS) enables spatial resolution of metabolites in 3D tumor spheroids or biopsies .

- Protocol considerations :

- Matrix selection (e.g., α-cyano-4-hydroxycinnamic acid) for optimal ionization.

- Co-registration with histology to correlate metabolite distribution with tumor morphology .

Q. What is the role of carboxylesterase isoforms in APC metabolism?

Basic

- CES2 is the primary enzyme for irinotecan activation (Km = 2.4 µM), but it does not metabolize APC .

- CES3 and CES1A1 show negligible activity toward APC .

- Experimental validation :

Q. How do genetic polymorphisms in CES2 and CYP3A4 affect APC pharmacokinetics?

Advanced

- CES2 variants (e.g., rs11075646) reduce SN-38 generation, increasing APC/NPC ratios .

- CYP3A4 inducers (e.g., rifampicin) elevate APC levels, necessitating dose adjustments.

- Methodology :

Q. What are the key differences in the metabolic fates of APC and NPC?

Basic

- APC : Terminal metabolite; no further activation.

- NPC : Converted to SN-38 by CES2, contributing ~15–20% of active metabolite pools .

- Analytical tools :

- Radiolabeled tracers to track metabolic flux .

Q. How does hepatic impairment influence APC metabolism, and how should this inform clinical study design?

Advanced

- Impaired CES2 activity in chronic liver disease reduces SN-38 generation, increasing systemic APC exposure .

- Recommendations :

- Dose titration using hepatic function markers (e.g., albumin, bilirubin).

- Ex vivo microsomal assays from patient biopsies to predict metabolic capacity .

Q. Which analytical techniques are recommended for quantifying APC and related metabolites?

Basic

- uHPLC-MS/MS with deuterated internal standards (e.g., SN-38-d3) achieves sensitivity down to 0.1 ng/mL .

- Critical parameters :

Q. What experimental approaches elucidate the interplay between CES2 and ABC transporters in APC resistance?

Advanced

Propiedades

IUPAC Name |

5-[[1-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O8/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39)/t33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVVZICJFYZDJJ-XIFFEERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435189 | |

| Record name | 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181467-56-1 | |

| Record name | RPR 121056 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181467561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.